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Abstract

Schisanlignone C, a lignan isolated from Schisandra henryi, represents a class of natural
products with significant interest in medicinal chemistry due to the diverse biological activities
exhibited by related compounds. A comprehensive understanding of its precise chemical
architecture, including its stereochemistry, is fundamental for any further investigation into its
pharmacological potential and for guiding synthetic efforts. This technical guide synthesizes the
available information and provides a framework for the structural and stereochemical
elucidation of Schisanlignone C, drawing upon established analytical methodologies for lignan
characterization. While the primary literature detailing the complete spectroscopic data and
stereochemical assignment for Schisanlignone C is not readily accessible, this document
outlines the expected structural features and the experimental protocols typically employed for
their determination.

Chemical Structure

Schisanlignone C possesses the molecular formula C23H260s. Lignans are a large group of
natural products characterized by the coupling of two Ce-Cs (phenylpropanoid) units. The
specific connectivity and oxidation state of these units give rise to a wide variety of lignan
skeletons. Based on its molecular formula and its classification as a lignan from the Schisandra
genus, Schisanlignone C is presumed to be a dibenzocyclooctadiene lignan, a common
structural motif in this plant family.
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Table 1: Physicochemical Properties of Schisanlignone C

Property Value Source

Molecular Formula C23H260s5 Inferred from literature

Molecular Weight 394.45 g/mol Calculated

Natural Source Schisandra henryi [1112]

Compound Class Lignan [1]
Stereochemistry

The stereochemistry of lignans is a critical aspect of their chemical identity and biological
activity. Dibenzocyclooctadiene lignans, for instance, can possess multiple stereocenters,
leading to a variety of possible stereocisomers. The determination of the absolute configuration
of these stereocenters is a non-trivial task requiring sophisticated analytical techniques.

The absolute configuration of lignans is typically determined through a combination of
spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism
(CD) spectroscopy, often corroborated by X-ray crystallography of a suitable crystalline
derivative.

Experimental Protocols for Structural Elucidation

The definitive structural and stereochemical elucidation of a natural product like
Schisanlignone C relies on a combination of isolation and spectroscopic analysis.

Isolation Protocol

A generalized workflow for the isolation of lignans from Schisandra species is as follows:

Caption: Generalized workflow for the isolation of lignans.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of
an organic molecule. A suite of 1D and 2D NMR experiments is required for the complete
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assignment of proton (*H) and carbon (*3C) signals.

Table 2: Expected *H NMR Data for a Dibenzocyclooctadiene Lignan Core

Expected Chemical o Coupling
Proton . Multiplicity
Shift (0, ppm) Constants (J, Hz)
Aromatic Protons 6.0-75 s, d, dd 1-8
Methine Protons 2.0-5.0 m, dd, t 2-12
Methylene Protons 15-3.0 m, dd, dt 5-15
Methoxy Protons 3.5-4.0 S
Methyl Protons 0.8-15 d, s 6-7

Table 3: Expected 13C NMR Data for a Dibenzocyclooctadiene Lignan Core

Carbon Expected Chemical Shift (d, ppm)
Aromatic C 110- 160

Aromatic C-O 140 - 160

Methine C 30 - 60

Methylene C 20 -40

Methoxy C 55-65

Methyl C 10-25

Experimental Details:

e 1H NMR: Typically recorded on a 400 MHz or higher field spectrometer. Samples are

dissolved in a deuterated solvent (e.g., CDCls, CDsOD). Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS).

e 13C NMR: Recorded on the same instrument, often at 100 or 125 MHz.
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e 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are
essential for establishing connectivity between protons and carbons. NOESY (Nuclear
Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect
Spectroscopy) experiments are crucial for determining the relative stereochemistry by
identifying protons that are close in space.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula
of the compound. Fragmentation patterns observed in MS/MS experiments can provide
valuable structural information.

CD spectroscopy measures the differential absorption of left and right circularly polarized light.
For chiral molecules like lignans, the CD spectrum provides information about the absolute
configuration of the stereocenters. The sign of the Cotton effects can often be correlated with
specific stereochemical arrangements based on established empirical rules for that class of
compounds.

Logical Relationships in Stereochemical
Determination

The determination of the absolute configuration of Schisanlignone C would follow a logical
progression of experiments.
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Caption: Logical workflow for stereochemical determination.

Conclusion

While the definitive primary literature containing the complete structural and stereochemical
data for Schisanlignone C is not widely available, this guide provides a comprehensive
overview of the expected structural features and the standard methodologies required for their
elucidation. For researchers and drug development professionals, a rigorous application of
modern spectroscopic techniques, as outlined herein, will be essential to fully characterize
Schisanlignone C and unlock its potential for further scientific investigation and therapeutic
application. The data presented in the tables are based on characteristic values for the lignan
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class and should be used as a guide for the interpretation of experimental data obtained for
Schisanlignone C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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